molecular formula C12H23NO2 B12999874 Tert-butyl 4-(aminomethyl)cyclohexanecarboxylate CAS No. 215120-70-0

Tert-butyl 4-(aminomethyl)cyclohexanecarboxylate

Cat. No.: B12999874
CAS No.: 215120-70-0
M. Wt: 213.32 g/mol
InChI Key: IVWIMGAJPJCWHY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)cyclohexanecarboxylate is a protected amino acid derivative that serves as a versatile and valuable building block in organic synthesis, particularly for pharmaceutical research and development. The compound features both a primary amino group protected as a tert-butyloxycarbonyl (Boc) derivative and a carboxylate ester, making it a useful precursor for the synthesis of more complex molecules. Its rigid cyclohexane backbone allows it to impart conformational constraints to the resulting compounds, which can be critical in drug discovery for optimizing biological activity and selectivity. Scientific research has explored the properties and applications of structurally related compounds. For instance, studies on trans-4-(Aminomethyl)cyclohexane carboxylic acid (t-AMCHA), a closely related molecule, have demonstrated its function as an anti-fibrinolytic agent by inhibiting the serine protease plasmin . This specific activity has been shown to accelerate skin barrier recovery and prevent epidermal hyperplasia following injury in model systems, highlighting the potential of this chemical scaffold in dermatological and wound-healing research . The Boc-protected aminomethyl group in this reagent is a crucial handle for further chemical modification, allowing researchers to efficiently incorporate the cyclohexane moiety into peptides or other pharmacophores using standard deprotection and coupling techniques.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(aminomethyl)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h9-10H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWIMGAJPJCWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301182230, DTXSID401205271
Record name 1,1-Dimethylethyl trans-4-(aminomethyl)cyclohexanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethylethyl 4-(aminomethyl)cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215120-70-0, 124789-19-1
Record name 1,1-Dimethylethyl 4-(aminomethyl)cyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215120-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl trans-4-(aminomethyl)cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301182230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethylethyl 4-(aminomethyl)cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification and Aminomethylation Route

The most common synthetic approach begins with cyclohexanecarboxylic acid derivatives, which are esterified with tert-butyl alcohol under catalytic conditions to form the tert-butyl ester. Subsequently, the aminomethyl group is introduced at the 4-position of the cyclohexane ring through aminomethylation reactions, often involving azide intermediates or reductive amination techniques.

  • Step 1: Esterification
    Cyclohexanecarboxylic acid derivatives are reacted with tert-butyl alcohol in the presence of acid catalysts to yield tert-butyl cyclohexanecarboxylate intermediates.

  • Step 2: Introduction of Aminomethyl Group
    The 4-position is functionalized by converting a hydroxymethyl or halomethyl substituent into an azidomethyl intermediate, which is then reduced to the aminomethyl group. This reduction is typically achieved using triphenylphosphine in tetrahydrofuran with water at elevated temperatures (20–80 °C) for about 1.5 hours, yielding the desired amine with moderate to good yields (~53%).

Conversion from Hydroxymethyl Precursors

An alternative method involves starting from 4-(hydroxymethyl)cyclohexanecarboxylate derivatives. The hydroxyl group is first converted into a good leaving group such as a tosylate or halide, which is then displaced by a primary amine precursor to form the aminomethyl group.

  • The leaving group substitution is typically carried out under nucleophilic substitution conditions, where the hydroxy group is transformed into a tosylate or halogenated intermediate, followed by reaction with ammonia or an amine source.

  • Hydrolysis or catalytic hydrogenolysis of intermediate compounds such as 4-(aminomethyl)cyclohexylmethyl 4'-(aminomethyl)cyclohexanecarboxylate can yield the target compound or its acid form.

Isomerization and Purification

The synthesis often produces cis/trans isomeric mixtures of the cyclohexane ring. Methods to enrich or isolate the trans isomer include base-mediated isomerization in aprotic solvents and crystallization techniques. For example, treatment with potassium carbonate and bromethane in acetone at 60 °C followed by cooling and filtration can isolate trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid with high purity (~99.1%) and yields around 62%.

Step Reaction Type Reagents/Conditions Temperature (°C) Time Yield (%) Notes
1 Esterification Cyclohexanecarboxylic acid + tert-butyl alcohol + acid catalyst 50–80 Several hrs Not specified Forms tert-butyl ester intermediate
2 Hydroxy group conversion Tosylation or halogenation of hydroxymethyl group Ambient to 60 1–3 hrs Not specified Converts OH to leaving group (e.g., tosylate)
3 Nucleophilic substitution Reaction with ammonia or primary amine precursor Ambient to 80 1.5 hrs ~53 Azide intermediate reduced with triphenylphosphine in THF + water
4 Hydrolysis or hydrogenolysis Hydrolysis in acidic/basic medium or catalytic hydrogenolysis Ambient to reflux Variable Not specified Decomposes intermediates to yield 4-(aminomethyl)cyclohexanecarboxylic acid
5 Isomerization and purification K2CO3 + bromethane in acetone, crystallization 60 to -10 4+ hrs 62 Enriches trans isomer, high purity product obtained
  • The conversion of hydroxy groups to primary amines via leaving group substitution is a reliable and scalable method, allowing for the synthesis of 4-(aminomethyl)cyclohexanecarboxylate derivatives with good yields and purity.

  • The use of azide intermediates followed by Staudinger reduction (triphenylphosphine and water) is a well-established route to introduce the aminomethyl group, providing moderate yields (~53%) and manageable reaction conditions.

  • Isomerization techniques to obtain the trans isomer are crucial for applications requiring stereochemical purity, with reported yields around 60–70% and purities exceeding 99%.

  • Multi-step synthesis routes are necessary due to the complexity of the molecule, but the methods are adaptable for scale-up in pharmaceutical manufacturing.

Method Starting Material Key Steps Advantages Limitations
Esterification + Aminomethylation Cyclohexanecarboxylic acid derivatives Esterification, azide formation, reduction Well-established, scalable Moderate yields, multi-step
Hydroxy Group Conversion 4-(Hydroxymethyl)cyclohexanecarboxylate Tosylation/halogenation, nucleophilic substitution Direct amination, versatile Requires good leaving group prep
Isomerization and Purification Mixture of cis/trans isomers Base-mediated isomerization, crystallization High purity trans isomer Additional purification step

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Tert-butyl 4-(aminomethyl)cyclohexanecarboxylate serves as an important intermediate in the synthesis of complex organic molecules. The compound's structure allows for diverse functionalization, making it valuable in the development of new chemical entities. It is notably used in:

  • Organic Synthesis : As a precursor for synthesizing various amide derivatives and other functional compounds, which can be used in further chemical transformations.
  • Polymer Chemistry : It acts as a raw material for producing polyamide and polymer modifiers, enhancing the properties of synthetic materials .

Biological Applications

The compound exhibits promising biological activities that warrant further investigation:

  • Enzyme-Substrate Interactions : this compound is utilized to study interactions between enzymes and substrates, particularly in understanding catalytic mechanisms and binding affinities.
  • Medicinal Chemistry : Research indicates potential therapeutic properties, such as anti-inflammatory and analgesic effects. Its derivatives have been explored for their hemostatic activity, showing promise in preventing excessive bleeding during surgical procedures by inhibiting plasminogen .

Pharmaceutical Development

In the pharmaceutical industry, this compound is investigated for its role in drug formulation:

  • Prodrug Formulations : The compound has been referenced in the context of prodrugs aimed at enhancing oral bioavailability. For instance, acyloxyalkyl carbamate prodrugs derived from this compound are being developed for treating conditions like idiopathic menorrhagia .
  • Therapeutic Agents : Its derivatives are being studied for their potential use as therapeutic agents targeting various diseases through modulation of biological pathways .

Several studies highlight the applications and effectiveness of this compound:

  • Antifibrinolytic Activity : Research has shown that derivatives exhibit significant antifibrinolytic properties by blocking lysine-binding sites on plasminogen, crucial for surgical applications .
  • Hemostatic Properties : Studies indicate that related amide derivatives show minimal cytotoxicity while maintaining significant hemostatic activity, suggesting a favorable safety profile for therapeutic applications .
  • Drug Delivery Systems : The compound's role in developing controlled release formulations demonstrates its potential in enhancing the delivery efficacy of therapeutic agents like tranexamic acid .

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The cyclohexane ring provides structural stability, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 4-(aminomethyl)cyclohexanecarboxylate with structurally or functionally related compounds:

Key Comparisons

Steric and Solubility Effects: The tert-butyl group in the target compound enhances lipophilicity (higher logP vs. ethyl ester) and steric protection, reducing unwanted side reactions during synthesis. In contrast, the ethyl ester analog (trans-ethyl 4-(aminomethyl)cyclohexanecarboxylate) offers lower steric hindrance, enabling faster reaction kinetics in aqueous environments .

Functional Group Versatility: Compared to tert-butyl 1-(4-formylphenyl)cyclohexanecarboxylate, which contains a formylphenyl group for cross-coupling, the aminomethyl group in the target compound allows direct nucleophilic reactions (e.g., reductive amination or acylation) .

Protection Strategies: tert-Butyl ((trans-4-aminocyclohexyl)methyl)carbamate employs a carbamate group for amine protection, offering greater stability under acidic conditions than the ester-linked aminomethyl group in the target compound .

Biological Activity

Tert-butyl 4-(aminomethyl)cyclohexanecarboxylate, a compound with the molecular formula C_{13}H_{23}N_{1}O_{2}, is notable for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and relevant case studies, highlighting its therapeutic potential and interaction with biological systems.

This compound is characterized by a tert-butyl group attached to a cyclohexanecarboxylate structure with an aminomethyl substituent at the 4-position. The synthesis typically involves multi-step organic reactions, which allow for scalability in pharmaceutical applications. The compound's unique structural features make it a versatile intermediate in organic synthesis.

Synthesis Overview

The synthesis of this compound can be outlined as follows:

  • Starting Materials : Cyclohexanecarboxylic acid derivatives.
  • Reagents : Tert-butyl chloroformate, amines (for aminomethylation).
  • Conditions : Standard organic synthesis conditions (e.g., temperature control, solvent selection).

This synthetic route allows for the production of the compound in significant yields, making it suitable for further biological evaluations.

This compound exhibits potential interactions with various biological targets, particularly those involved in neurological functions. Although specific binding affinities are not extensively documented, compounds with similar structures have shown promising activity against receptors and enzymes related to neurotransmission.

Case Studies and Research Findings

  • Antifibrinolytic Activity : A study on related compounds demonstrated that derivatives of aminomethyl cyclohexanecarboxylic acids exhibit significant antifibrinolytic properties by blocking lysine-binding sites on plasminogen. This mechanism is crucial for preventing excessive bleeding during surgical procedures .
  • Hemostatic Properties : Research indicates that related amide derivatives show minimal cytotoxicity and significant hemostatic activity. For instance, dipeptides derived from similar structures did not induce hemolysis or significant DNA damage in peripheral blood cell lines, suggesting a favorable safety profile for therapeutic applications .
  • Prodrug Development : this compound has been referenced in the context of prodrug formulations aimed at enhancing oral bioavailability of tranexamic acid, indicating its potential use in treating conditions like idiopathic menorrhagia .

Comparative Analysis of Similar Compounds

The following table summarizes the properties and activities of compounds structurally related to this compound:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Trans-4-(Aminomethyl)cyclohexanecarboxylic AcidC_{10}H_{17}N_{1}O_{2}Lacks tert-butyl group; simpler structureAntifibrinolytic properties
Tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamateC_{14}H_{27}N_{1}O_{2}Contains an additional carbamate groupPotentially enhanced stability
4-(Aminomethyl)benzoic AcidC_{10}H_{13}N_{1}O_{2}Aromatic structure; different reactivity profileVaries; potential for receptor interaction

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